molecular formula C29H28ClN5O4 B2740499 3-(4-(4-氯苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)-N-(3,4-二甲氧基苯乙基)丙酰胺 CAS No. 887221-19-4

3-(4-(4-氯苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)-N-(3,4-二甲氧基苯乙基)丙酰胺

货号: B2740499
CAS 编号: 887221-19-4
分子量: 546.02
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazoloquinazoline . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent PCAF inhibitor known as L-45 . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems including a triazoloquinazoline core. This structure is designed to effectively bind with the active site of PCAF .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the bioisosteric modification of the triazolophthalazine ring system . This process is designed to maintain the essential structural fragments required for effective binding with PCAF .

科学研究应用

杂环化合物合成

杂环化学领域的研究重点是合成各种三唑并喹唑啉酮及其相关化合物,因为它们具有潜在的药理特性。例如,Chernyshev 等人 (2014) 描述了部分氢化的 2-氨基[1,2,4]三唑并[1,5-a]嘧啶和 2-氨基[1,2,4]三唑并[5,1-b]喹唑啉的合成,突出了它们作为制备多缩合杂环的合成子的用途 (Chernyshev 等人,2014)。这项研究强调了此类化合物在开发具有潜在生物活性的新型杂环结构中的重要性。

药理活性探索

三唑并喹唑啉酮家族中的化合物已被探索用于各种生物活性。例如,Alagarsamy 等人 (2007) 合成了一系列 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,并评估了它们的抗高血压活性,展示了这些化合物在心血管疾病中的潜在治疗应用 (Alagarsamy 等人,2007)。

结构和分子研究

研究还集中在三唑并喹唑啉酮衍生物的结构和分子表征上,以了解它们与生物靶标的相互作用机制。Wu 等人 (2022) 对三唑并喹唑啉酮衍生物的合成、结构表征和分子对接进行了全面研究,提供了对其与 SHP2 蛋白(与癌症治疗相关的靶标)潜在相互作用的见解 (Wu 等人,2022)。

作用机制

The mechanism of action of this compound is suggested to be through the inhibition of PCAF . PCAF is a protein that has been identified as a potential therapeutic target for the treatment of cancer .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4-dimethoxyphenethyl)propanamide, which is synthesized from 3,4-dimethoxyphenethylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4-dimethoxyphenethylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding imine. This imine is then cyclized using a suitable acid catalyst to form the triazoloquinazoline ring system. The resulting product is then oxidized using a suitable oxidizing agent such as potassium permanganate to form the desired intermediate.", "Synthesis of N-(3,4-dimethoxyphenethyl)propanamide: 3,4-dimethoxyphenethylamine is reacted with propanoyl chloride in the presence of a suitable base such as triethylamine to form the corresponding amide. The resulting product is then purified using standard techniques such as column chromatography.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a suitable base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography to obtain the final product." ] }

887221-19-4

分子式

C29H28ClN5O4

分子量

546.02

IUPAC 名称

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。